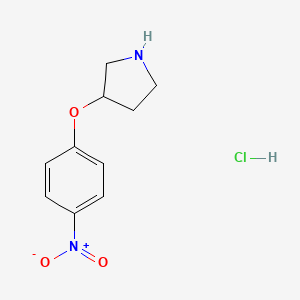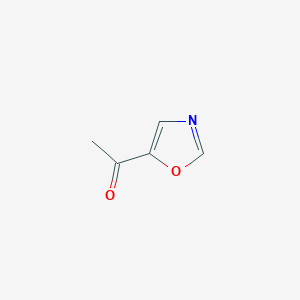
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
Übersicht
Beschreibung
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiqs are known to impact various biochemical pathways, leading to downstream effects .
Result of Action
It is used in the synthesis of novel spirobicyclic artemisinin analogues for anti-tumor activity .
Biochemische Analyse
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Additionally, this compound may interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, thereby influencing neurotransmitter metabolism . These interactions highlight the compound’s potential in affecting biochemical pathways related to mood regulation and neurological functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to exert antidepressant-like behavioral effects in animal models, indicating its influence on cell signaling pathways and gene expression related to mood regulation . Furthermore, this compound may affect cellular metabolism by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . These cellular effects underscore its potential therapeutic applications in treating mood disorders and other neurological conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to serotonin receptors, thereby inhibiting serotonin reuptake and increasing its availability in the synaptic cleft . This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), commonly used antidepressants. Additionally, the compound may inhibit monoamine oxidase, leading to increased levels of monoamines such as serotonin, dopamine, and norepinephrine . These molecular interactions contribute to its potential antidepressant and mood-stabilizing effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound may lead to adaptive changes in cellular function, such as alterations in receptor sensitivity and gene expression . These temporal effects are important for understanding the compound’s long-term impact on cellular and biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert antidepressant-like effects without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as alterations in motor function and behavior . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which catalyzes its breakdown into inactive metabolites . Additionally, the compound may influence metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as serotonin transporters, which facilitate its uptake into neurons . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as synaptic vesicles, where it can exert its effects on neurotransmitter release and reuptake . Additionally, post-translational modifications, such as phosphorylation, may regulate its activity and function within the cell . Understanding these subcellular localization mechanisms is essential for elucidating the compound’s mode of action and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves multiple steps. One possible synthetic route starts with the reaction of 4-oxo-1,2,3,4-tetrahydroquinoline with methyl bromoacetate to form 6-methoxy-1,2,3,4-tetrahydro-isoquinoline. This intermediate is then acidified with oxalic acid to produce 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Finally, the carboxylic acid is reacted with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It may be used in the production of fine chemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound without the carboxylic acid group.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and carboxylic acid groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional methoxy group.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is unique due to the presence of both the methoxy and carboxylic acid groups, which can influence its chemical reactivity and potential applications. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Eigenschaften
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWFHMARMBMUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263377-98-5 | |
| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263377-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 7-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423841.png)
